molecular formula C11H12N2O2 B138636 L-Tryptophan-d5(indole-d5) CAS No. 62595-11-3

L-Tryptophan-d5(indole-d5)

Cat. No. B138636
CAS RN: 62595-11-3
M. Wt: 209.26 g/mol
InChI Key: QIVBCDIJIAJPQS-HLTLGYGQSA-N
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Description

L-Tryptophan-d5(indole-d5) is an isotopically labeled analogue of L-Tryptophan . It is used in biophysical studies for neutron scattering and as an internal standard for the investigation of anti-inflammatory activity of low molecular weight fractions .


Molecular Structure Analysis

The molecular structure of L-Tryptophan-d5(indole-d5) is given by the SMILES string [2H]c1[nH]c2c([2H])c([2H])c([2H])c([2H])c2c1CC@HC(O)=O . The empirical formula is C11D5H7N2O2 , and the molecular weight is 209.26 .


Physical And Chemical Properties Analysis

L-Tryptophan-d5(indole-d5) is a solid substance . Its optical activity is [α]20/D -30.5°, c = 1 in H2O . The melting point is 280-285 °C (dec.) (lit.) .

Scientific Research Applications

Isotopic Labelling in Protein and Peptide Research

L-Tryptophan-d5(indole-d5), where the indole ring's carbon atoms are deuterated, is used for isotopic labeling of tryptophan residues in proteins and peptides. This labeling aids in the vibrational analysis of the deuterated indole ring, allowing for a deeper understanding of hydrogen bonding and side-chain conformation in these biomolecules (Maruyama & Takeuchi, 1995).

Biofilm Formation in Bacteria

The degradation product of L-tryptophan, indole, plays a role in biofilm formation in various bacteria. Research on Fusobacterium nucleatum showed that tryptophan and indole influence biofilm formation, suggesting a broader role for these compounds in microbial communities (Sasaki-Imamura, Yano & Yoshida, 2010).

Tryptophan Metabolism in Immune Regulation

L-Tryptophan undergoes metabolic routes, retaining or breaking its indole ring, forming various signaling molecules. These molecules, including serotonin and melatonin, play crucial roles in immune regulation and homeostasis processes (Fiore & Murray, 2021).

Catalysis in Tryptophan Synthase Complex

In the tryptophan synthase complex, L-Tryptophan-d5(indole-d5) plays a role in the catalysis and substrate channeling processes. This involves detailed mechanisms at molecular levels, indicating the complexity of biochemical interactions and the crucial role of tryptophan in these processes (Dunn, 2012).

Biocatalyst in Amino Acid Synthesis

Tryptophan synthase, which utilizes tryptophan, is identified as an exceptional biocatalyst in noncanonical amino acid synthesis, offering insights into enzyme mechanisms and dynamics for various applications (Watkins‐Dulaney, Straathof & Arnold, 2020).

Fermentative Production and Modification

Research has shown the application of tryptophan derivatives in fermentative production processes. This includes the synthesis of hydroxylated or halogenated L-tryptophans, indicating the industrial and pharmaceutical applications of tryptophan and its derivatives (Ferrer, Elsaraf, Mindt & Wendisch, 2022).

Enzyme Mechanisms and Inhibition

Studies on tryptophanase, an enzyme that degrades tryptophan to produce indole, provide insight into enzyme mechanisms and potential for developing inhibitors. This could have implications in controlling bacterial biofilm formation (Scherzer, Gdalevsky, Goldgur, Cohen‐Luria, Bittner & Parola, 2009).

Safety And Hazards

In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, rinse mouth with water .

properties

IUPAC Name

(2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-HLTLGYGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480575
Record name L-Tryptophan-d5(indole-d5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tryptophan-d5

CAS RN

62595-11-3
Record name L-Tryptophan-d5(indole-d5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GW Thomas, LT Rael, CW Mains, D Slone… - … of Immunoassay and …, 2016 - Taylor & Francis
The innate immune system is increasingly being recognized as a critical component in osteoarthritis (OA) pathophysiology. An ex vivo immunoassay utilizing human peripheral blood …
Number of citations: 15 www.tandfonline.com
A Poyan Mehr, MT Tran, KM Ralto, DE Leaf… - Nature medicine, 2018 - nature.com
Nicotinamide adenine dinucleotide (NAD + ) extends longevity in experimental organisms, raising interest in its impact on human health. De novo NAD + biosynthesis from tryptophan is …
Number of citations: 258 www.nature.com
K Ryan - 2014 - search.proquest.com
Ergot alkaloids are pharmaceutically and agriculturally important secondary metabolites produced by several species of fungi in the Clavicipitaceae (order Hypocreales) and …
Number of citations: 4 search.proquest.com
GN Raut - 2016 - dspace.ncl.res.in
Natural products have attracted the attention of different branches of science, particularly biologists and chemists over the last several decades. It is one of the most important and …
Number of citations: 0 dspace.ncl.res.in

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